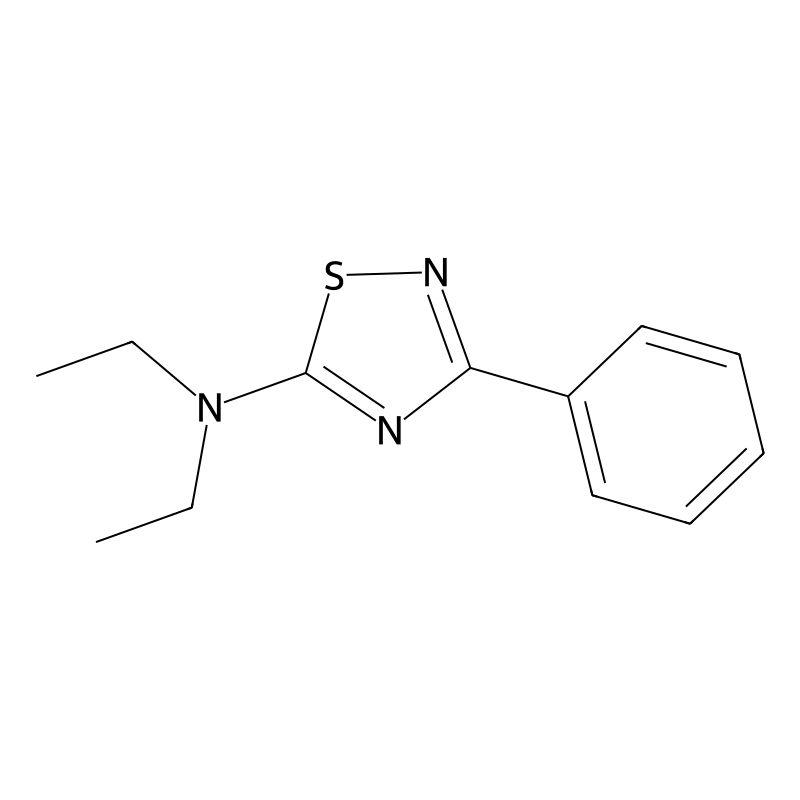

N,N-Diethyl-3-phenyl-1,2,4-thiadiazol-5-amine

Catalog No.

S6903853

CAS No.

17452-88-9

M.F

C12H15N3S

M. Wt

233.33 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

17452-88-9

Product Name

N,N-Diethyl-3-phenyl-1,2,4-thiadiazol-5-amine

IUPAC Name

N,N-diethyl-3-phenyl-1,2,4-thiadiazol-5-amine

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

InChI

InChI=1S/C12H15N3S/c1-3-15(4-2)12-13-11(14-16-12)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

PBEXQMGQLLHBLH-UHFFFAOYSA-N

SMILES

CCN(CC)C1=NC(=NS1)C2=CC=CC=C2

Canonical SMILES

CCN(CC)C1=NC(=NS1)C2=CC=CC=C2

N,N-Diethyl-3-phenyl-1,2,4-thiadiazol-5-amine (DPPT) is a chemical compound that has garnered significant attention in various fields of research and industry. This paper aims to provide an informative and engaging overview of DPPT, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

DPPT is a thiadiazole compound with the molecular formula C11H14N4S. It is also known as an effective inductor of nitric oxide (NO) release in macrophages. DPPT has been the subject of numerous studies due to its potential applications in various fields such as medicinal chemistry, agronomy, and material science.

DPPT has a molecular weight of 234.3 g/mol and a melting point between 133-135 °C. It is a yellow crystalline solid with a density of 1.28 g/cm3. DPPT is soluble in dimethyl sulfoxide and N,N-dimethylformamide and poorly soluble in water.

DPPT is synthesized from the reaction of 3-amino-1,2,4-thiadiazole with ethyl isothiocyanate and subsequently with sodium hydride and 1-phenyl ethyl bromide. DPPT can be characterized using various analytical tools such as NMR spectroscopy, mass spectroscopy, and X-ray crystallography.

Many analytical methods are used to determine the amount of DPPT in experimental assays. High-performance liquid chromatography (HPLC) with ultraviolet detection is the most commonly used method to analyze DPPT and its derivatives.

DPPT has been shown to exhibit various biological activities such as inducing NO production in macrophages, inhibiting the growth of cancer cells, and exhibiting antifungal activity. DPPT has also been studied for its potential as a pesticide due to its herbicidal and insecticidal properties.

DPPT is considered a moderately toxic compound. Its exposure routes include inhalation, ingestion, and skin contact. In acute toxicity assays, DPPT has been shown to cause irritation and erythema with no systemic toxicity at the tested doses. In chronic toxicity assays, no significant toxicity was observed after oral or intraperitoneal administration.

DPPT has gained attention for its potential applications in various fields of research, including medicinal chemistry, agronomy, and material science. It has been studied as a potential anti-inflammatory agent, anticancer agent, and as a pesticide.

The current state of research on DPPT involves the synthesis of new derivatives and the examination of its biological activities. DPPT has shown potential as a new class of non-steroidal anti-inflammatory drugs (NSAIDs).

The potential implications of DPPT in various fields of research and industry are vast. In medicinal chemistry, DPPT derivatives could be used as new anti-inflammatory or anticancer drugs. In agronomy, DPPT derivatives could be used as a pesticide that is less harmful to the environment. In material science, DPPT derivatives could be used as catalysts for various chemical reactions.

Though DPPT has shown potential in various fields of research and industry, there are still limitations to its use. For instance, the toxicity of DPPT needs to be investigated in more detail. Additionally, the potential of DPPT as a drug needs further research to confirm its efficacy and safety.

for research on DPPT include examining its potential as a catalyst in organic synthesis and as a biosensor for detecting NO production. Additionally, more studies are needed to determine the precise mechanism of action of DPPT in various biological assays.

In conclusion, DPPT is a thiadiazole compound with significant potential in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, and biological properties have been studied in detail. DPPT's potential as a new class of NSAIDs and pesticide has been explored. More research is needed to determine its limitations and explore its potential as a catalyst and biosensor.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

233.09866866 g/mol

Monoisotopic Mass

233.09866866 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds